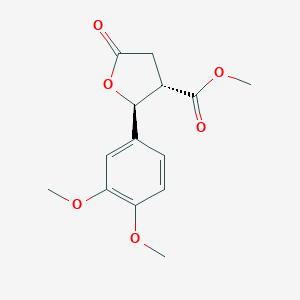
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate, also known as DMF, is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. DMF is a furanocarboxylic acid derivative that is commonly used as a building block for the synthesis of other compounds due to its unique structural features and reactivity.
Mécanisme D'action
The mechanism of action of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been shown to have a variety of biochemical and physiological effects, including the induction of antioxidant and detoxification pathways, the inhibition of inflammatory pathways, and the modulation of immune response. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate is its versatility as a building block for the synthesis of other compounds. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate is also relatively easy to synthesize and purify, making it a convenient starting material for chemical reactions. However, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate can be toxic at high concentrations, and its reactivity can make it difficult to handle in some laboratory settings.
Orientations Futures
There are many potential future directions for research on Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate. In medicine, further studies are needed to fully understand the mechanism of action of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate and its potential use as a treatment for various diseases. In agriculture, research is needed to determine the efficacy and safety of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate as a pesticide and herbicide. In materials science, further studies are needed to explore the potential applications of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate as a building block for new materials and polymers.
Méthodes De Synthèse
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate can be synthesized through a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction and methylation of the resulting product. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with acetic anhydride and methanol in the presence of a catalyst.
Applications De Recherche Scientifique
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis and psoriasis. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
In agriculture, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds.
In materials science, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been used as a building block for the synthesis of various polymers and materials, including polyesters, polyamides, and polyurethanes.
Propriétés
Numéro CAS |
119986-67-3 |
|---|---|
Formule moléculaire |
C14H23BO3 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-5-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C14H16O6/c1-17-10-5-4-8(6-11(10)18-2)13-9(14(16)19-3)7-12(15)20-13/h4-6,9,13H,7H2,1-3H3/t9-,13+/m0/s1 |
Clé InChI |
USCRXCPMYUIYBB-TVQRCGJNSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@@H]2[C@H](CC(=O)O2)C(=O)OC)OC |
SMILES |
COC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)OC)OC |
Synonymes |
5-DPTO-furancarboxylic acid methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)





![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)